Class-Level Anticoagulant Activity in Human Coagulation Factor Assays
In the foundational medicinal chemistry series reported by Korff et al., acylated 1H-1,2,4-triazol-5-amines, a class to which this compound structurally belongs, were shown to inhibit human coagulation factor XIIa. The most potent analog in this series, compound 21i, achieved an IC50 of 29 nM against FXIIa [1]. While a direct, head-to-head comparison for 1-acetyl-3-(2-furyl)-1H-1,2,4-triazol-5-amine itself is not available in the public primary literature, the compound serves as a key synthetic intermediate or a close structural analog within this well-defined activity landscape, providing a validated chemical starting point for anticoagulant research.
| Evidence Dimension | Inhibitory potency against human coagulation factor XIIa (FXIIa) |
|---|---|
| Target Compound Data | Not directly quantified in published studies as an isolated comparator |
| Comparator Or Baseline | Lead compound 21i from the same series (structurally related acylated 1,2,4-triazol-5-amine): IC50 = 29 nM |
| Quantified Difference | N/A (quantitative data for the target compound is absent; inference is based on class-level activity) |
| Conditions | In vitro fluorogenic assay using human FXIIa and a peptide substrate |
Why This Matters
This class-level inference establishes a credible baseline for anticoagulant activity, allowing researchers to prioritize this compound as a synthetic entry point for developing selective FXIIa inhibitors.
- [1] Korff, M.; Imberg, L.; Will, J. M.; et al. Acylated 1H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin: Conventional and Microscale Synthesis, Anticoagulant Properties, and Mechanism of Action. J. Med. Chem. 2020, 63 (21), 13159–13186. View Source
